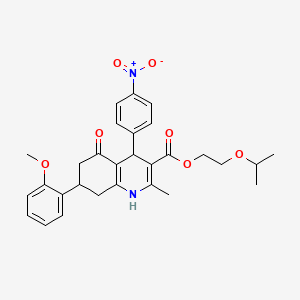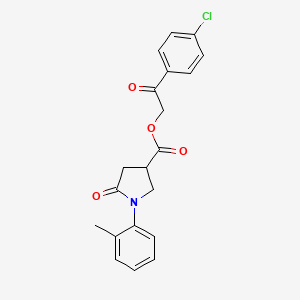![molecular formula C23H21BrN2O4 B14948132 2-{4-[(1E)-N-{[(3-bromophenyl)carbonyl]oxy}ethanimidoyl]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14948132.png)
2-{4-[(1E)-N-{[(3-bromophenyl)carbonyl]oxy}ethanimidoyl]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-{1-[4-(1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)PHENYL]ETHYLIDENE}AMINO 3-BROMOBENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a phthalimide moiety, a brominated benzene ring, and an ethylideneamino linkage, making it an interesting subject for research in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-{1-[4-(1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)PHENYL]ETHYLIDENE}AMINO 3-BROMOBENZOATE typically involves multiple steps, starting with the preparation of the phthalimide derivative. This can be achieved through the reaction of phthalic anhydride with ammonia or a primary amine under controlled conditions. The resulting phthalimide is then reacted with 4-bromoaniline to introduce the brominated benzene ring. The final step involves the formation of the ethylideneamino linkage through a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
(E)-{1-[4-(1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)PHENYL]ETHYLIDENE}AMINO 3-BROMOBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the phthalimide moiety or the brominated benzene ring.
Substitution: The bromine atom on the benzene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as hydroxyl, amino, or alkyl groups.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism by which (E)-{1-[4-(1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)PHENYL]ETHYLIDENE}AMINO 3-BROMOBENZOATE exerts its effects depends on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. Alternatively, it could interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
類似化合物との比較
Similar Compounds
Phthalimide Derivatives: Compounds like N-phenylphthalimide share the phthalimide moiety and may exhibit similar chemical reactivity.
Brominated Benzene Derivatives: Compounds such as 4-bromobenzoic acid have a brominated benzene ring and can undergo similar substitution reactions.
Ethylideneamino Compounds: Molecules like (E)-N-ethylidene-4-bromoaniline feature the ethylideneamino linkage and may have comparable properties.
Uniqueness
(E)-{1-[4-(1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)PHENYL]ETHYLIDENE}AMINO 3-BROMOBENZOATE is unique due to the combination of its structural features, which confer distinct chemical and biological properties
特性
分子式 |
C23H21BrN2O4 |
|---|---|
分子量 |
469.3 g/mol |
IUPAC名 |
[(E)-1-[4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl]ethylideneamino] 3-bromobenzoate |
InChI |
InChI=1S/C23H21BrN2O4/c1-14(25-30-23(29)16-5-4-6-17(24)13-16)15-9-11-18(12-10-15)26-21(27)19-7-2-3-8-20(19)22(26)28/h4-6,9-13,19-20H,2-3,7-8H2,1H3/b25-14+ |
InChIキー |
QWKJCAQZSWHYMR-AFUMVMLFSA-N |
異性体SMILES |
C/C(=N\OC(=O)C1=CC(=CC=C1)Br)/C2=CC=C(C=C2)N3C(=O)C4CCCCC4C3=O |
正規SMILES |
CC(=NOC(=O)C1=CC(=CC=C1)Br)C2=CC=C(C=C2)N3C(=O)C4CCCCC4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({5-[(4-tert-butylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B14948054.png)
![6-(1H-benzimidazol-1-yl)-3-(pentafluoroethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14948062.png)
![6-tert-Butyl-3-phenylamino-4H-[1,2,4]triazin-5-one](/img/structure/B14948074.png)
![4-{[3-(Pentafluoroethyl)[1,2,4]triazolo[3,4-a]phthalazin-6-yl]amino}butan-1-ol](/img/structure/B14948076.png)


![Ethyl 3-[(1E)-2-ethoxy-2-oxo-N-phenylethanehydrazonoyl]-3'-phenyl-3H,3'H-spiro[1,3-benzothiazole-2,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B14948088.png)

![N-benzyl-4-(4-methoxyphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B14948118.png)
![N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B14948127.png)
![1-({[(2E)-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ylidene]amino}oxy)ethanone](/img/structure/B14948133.png)

![ethyl 4-({(2Z)-3-[2-(4-chlorophenyl)ethyl]-6-[(2,4-dimethylphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B14948152.png)
![2,5-Bis(4-ethoxy-3-methoxyphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14948157.png)
